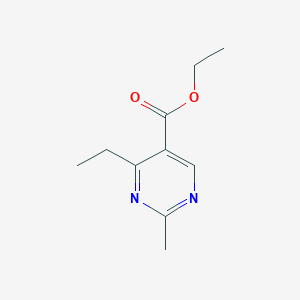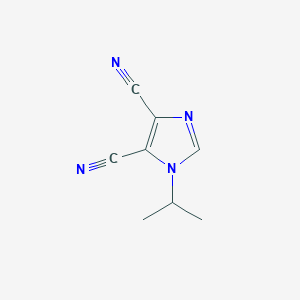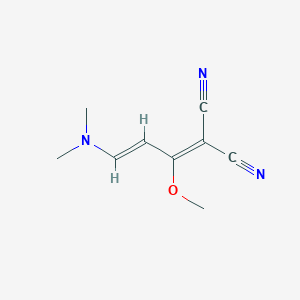
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is a clear, colorless to pale yellow or pale brown liquid . It has a molecular weight of 182.06 and a linear formula of CH3C(CF3)2OH .
Synthesis Analysis
This compound can be used as a reactant to synthesize various other compounds. For instance, it can be used to synthesize ethyl zinc fluoroalkoxide complexes using diethyl zinc . It can also be used in the presence of hexane to synthesize vanadium-alkylidene complexes . Another synthesis it can be involved in is the creation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate using NaH and dichlorine heptoxide in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is represented by the SMILES string CC(O)(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides . It is also used in the synthesis of precursors to per- and polyfluoroethers .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.3 (lit.) at 20°C . It has a boiling point of 60-62°C (lit.) and a density of 1.484 g/mL at 25°C (lit.) .Safety And Hazards
Orientations Futures
As a solvent, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has potential uses in various chemical reactions . Its use in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides, as well as in the synthesis of precursors to per- and polyfluoroethers, suggests potential future directions in these areas .
Propriétés
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)






